molecular formula C12H18N2O5 B2476249 5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid CAS No. 2352908-37-1

5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid

Cat. No. B2476249
CAS RN: 2352908-37-1
M. Wt: 270.285
InChI Key: HJZIXBJWFQUBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H18N2O5 and its molecular weight is 270.285. The purity is usually 95%.
BenchChem offers high-quality 5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformations

  • Synthesis of Derivatives

    This compound is used in synthesizing various functional derivatives, such as esters and carboxamides, which can be further transformed for various applications (Prokopenko et al., 2010).

  • Preparation and Degradation Methods

    The compound has been involved in studies focusing on efficient methods for preparing and degrading oxazole derivatives, which are important in the synthesis of more complex molecules (Barton et al., 1985).

Biological Activities

  • Inhibitory Activity on Blood Platelet Aggregation

    Certain oxazole derivatives, synthesized using this compound, have shown inhibitory activity on blood platelet aggregation, making them of interest in the development of anti-aggregatory drugs (Ozaki et al., 1983).

  • Antimicrobial Activity

    Some derivatives of oxazole, including those related to this compound, have been synthesized and evaluated for their antimicrobial properties (Balaswamy et al., 2012).

Synthetic Utilization

  • Continuous Flow Synthesis

    This compound has been used in the safe generation and utilization of Hydrazoic Acid in a continuous flow reactor for the synthesis of various bioactive compounds (Gutmann et al., 2012).

  • Photooxygenation and Macrolide Synthesis

    Research has explored the use of oxazoles in photooxygenation, leading to the synthesis of macrolides, which are important in pharmaceutical chemistry (Wasserman et al., 1981).

Chemical Transformations

  • Oxazole-5(4H)-ones Synthesis

    The compound is involved in the one-pot synthesis of oxazol-5(4H)-ones from amino acids, which is significant in various chemical transformations (Fujita & Kunishima, 2012).

  • Bronchodilator Synthesis

    It has been used in the synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a key building block in the development of an improved bronchodilator (Ray & Ghosh, 1999).

properties

IUPAC Name

5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-12(2,3)18-11(17)13-6-4-5-8-7-9(10(15)16)14-19-8/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZIXBJWFQUBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC(=NO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.